molecular formula C20H17N5O2S B2981167 6-((5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione CAS No. 852047-09-7

6-((5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2981167
CAS No.: 852047-09-7
M. Wt: 391.45
InChI Key: FKFCLPNKCXBSGZ-UHFFFAOYSA-N
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Description

6-((5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a compound that draws attention due to its structural complexity and the presence of multiple functional groups. This hybrid molecule features a pyrimidine-dione core, connected to a triazole ring through a benzylthio linkage. Such architecture suggests potential utility in various research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione typically involves the stepwise formation of the triazole and pyrimidine rings. The procedure starts with the synthesis of the triazole intermediate via a reaction between benzylthiol and 4-phenyl-1,2,4-triazole-3-thiol, often catalyzed by a base under reflux conditions. The intermediate is then coupled with a pyrimidine derivative using an appropriate coupling reagent.

Industrial Production Methods

Scaling up this synthesis for industrial purposes involves optimizing reaction conditions for higher yields and purity. Key steps include employing continuous flow reactors to maintain controlled reaction environments and utilizing automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation, especially at the sulfur atom in the benzylthio group, forming sulfoxides and sulfones under mild conditions with reagents like hydrogen peroxide or m-chloroperoxybenzoic acid.

  • Reduction: : The pyrimidine and triazole rings offer sites for reduction, commonly using hydride donors like sodium borohydride in mild conditions.

  • Substitution: : Substitution reactions occur primarily at the benzylthio group, where nucleophiles can replace the sulfur-containing side chain.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, m-chloroperoxybenzoic acid.

  • Reduction: : Sodium borohydride, lithium aluminium hydride.

  • Substitution: : Sodium hydride, alkyl halides.

Major Products

The reactions yield a variety of products including sulfoxides, sulfones, and substituted derivatives depending on the conditions and reagents used.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for constructing more complex molecules. Its various functional groups enable diverse chemical modifications.

Biology and Medicine

The biological relevance stems from its structural similarity to nucleoside analogs, suggesting potential antiviral or anticancer properties. Ongoing research investigates its activity against specific targets in diseases.

Industry

Industrially, it can be used in the development of specialty chemicals and advanced materials, given its unique functional groups.

Mechanism of Action

The compound exerts its effects through interactions with nucleophilic and electrophilic sites on biomolecules. Its pyrimidine ring can mimic nucleobases, potentially interfering with DNA or RNA functions. The sulfur linkage provides additional sites for binding to target proteins, influencing their activity.

Comparison with Similar Compounds

6-((5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione stands out due to its combination of a triazole and pyrimidine moiety. Similar compounds include:

  • 4-(benzylthio)-1,2,4-triazole derivatives

  • 2,4-dioxo-5-methylpyrimidine derivatives

These compounds share structural elements but differ in functional group arrangements, influencing their reactivity and applications.

There you go! A comprehensive dive into the fascinating world of this compound. Happy exploring!

Properties

IUPAC Name

6-[(5-benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2S/c26-18-12-15(21-19(27)22-18)11-17-23-24-20(25(17)16-9-5-2-6-10-16)28-13-14-7-3-1-4-8-14/h1-10,12H,11,13H2,(H2,21,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFCLPNKCXBSGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3)CC4=CC(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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